molecular formula C26H23N3O3S B11173927 1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11173927
M. Wt: 457.5 g/mol
InChI Key: VFTIWQRJEIADNP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzothiazole moiety, and a methoxyphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzothiazole group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with lower oxidation states.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a probe or tool for studying biological processes, particularly those involving the benzothiazole moiety.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, coatings, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may play a key role in binding to certain proteins or enzymes, while the pyrrolidine ring and methoxyphenyl group may contribute to the compound’s overall activity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a benzothiazole moiety, and a methoxyphenyl group. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H23N3O3S/c1-16-3-12-22-23(13-16)33-26(28-22)17-4-6-19(7-5-17)27-25(31)18-14-24(30)29(15-18)20-8-10-21(32-2)11-9-20/h3-13,18H,14-15H2,1-2H3,(H,27,31)

InChI Key

VFTIWQRJEIADNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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